molecular formula C7H14ClN3O2 B13741537 (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride CAS No. 26281-34-5

(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride

Cat. No.: B13741537
CAS No.: 26281-34-5
M. Wt: 207.66 g/mol
InChI Key: TZSFAWOPLQFBMY-UHFFFAOYSA-N
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Description

(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazepine ring, an imino group, and a carboxylic acid ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields. The reaction is carried out at room temperature, and the product is isolated by simple workup procedures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more robust and scalable methods. For example, the esterification process can be optimized using continuous flow reactors, which allow for better control over reaction parameters and increased production efficiency . Additionally, the use of automated systems can further enhance the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways . Additionally, its ability to form stable complexes with proteins makes it a valuable tool in structural biology studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its ability to form stable complexes with proteins and its potential therapeutic properties further distinguish it from other similar compounds .

Properties

CAS No.

26281-34-5

Molecular Formula

C7H14ClN3O2

Molecular Weight

207.66 g/mol

IUPAC Name

methyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepin-3-ium-7-carboxylate;chloride

InChI

InChI=1S/C7H13N3O2.ClH/c1-12-6(11)5-3-2-4-9-7(8)10-5;/h5H,2-4H2,1H3,(H3,8,9,10);1H

InChI Key

TZSFAWOPLQFBMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC[NH+]=C(N1)N.[Cl-]

Origin of Product

United States

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